2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide
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Description
2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
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Biological Activity
The compound 2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule that belongs to the pyrazolo[4,3-d]pyrimidine class. This class of compounds has garnered attention due to its diverse biological activities and potential therapeutic applications. The structural diversity of this specific compound suggests various biological interactions, which warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of the compound is C23H25N5O3S with a molecular weight of approximately 451.5 g/mol. The compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its significant biological activity. The presence of functional groups such as thioether and aromatic rings enhances its potential for various pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C23H25N5O3S |
Molecular Weight | 451.5 g/mol |
CAS Number | 1358710-50-5 |
Biological Activity Overview
Research indicates that compounds containing the pyrazolo[4,3-d]pyrimidine structure often exhibit notable biological activities including:
- Anticancer Activity : Pyrazolo derivatives have been shown to inhibit tumor growth in various cancer cell lines.
- Antimicrobial Properties : Many derivatives demonstrate activity against bacteria and fungi.
- Anti-inflammatory Effects : Some compounds in this class modulate inflammatory pathways.
The specific biological activity of This compound remains to be fully elucidated but is expected to align with these general trends.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may modulate cellular processes through inhibition or activation of key signaling pathways. Further research is required to clarify these mechanisms.
Case Studies and Research Findings
Several studies highlight the potential therapeutic applications of pyrazolo[4,3-d]pyrimidine derivatives:
- Antitumor Activity : A study evaluating a series of pyrazolo compounds demonstrated significant antitumor effects against various cancer cell lines, indicating the potential for this compound in cancer therapy .
- Antimicrobial Properties : Research into related compounds has shown promising results against bacterial strains, suggesting that modifications to the structure could enhance antimicrobial efficacy .
- Anti-inflammatory Effects : Some derivatives have been found to reduce inflammation in animal models, indicating potential use in treating inflammatory diseases .
Synthesis and Optimization
The synthesis of This compound typically involves multi-step organic synthesis techniques:
- Formation of the Pyrazolo Core : Cyclization reactions are employed to create the pyrazolo structure.
- Introduction of Functional Groups : Substitution reactions introduce the furan and thioacetamide groups.
- Final Modifications : The N-(p-tolyl)acetamide group is added through acylation reactions.
Properties
IUPAC Name |
2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-4-27-20-19(15(3)25-27)24-22(26(21(20)29)12-17-6-5-11-30-17)31-13-18(28)23-16-9-7-14(2)8-10-16/h5-11H,4,12-13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCCIOYQEMJDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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